Cobalt diperchlorate

描述

Synthesis Analysis

The synthesis of cobalt(III) complexes, such as cobalt diperchlorate, typically involves the reaction of cobalt salts with perchlorate ligands under controlled conditions. For instance, pentane-2,4-dionato(1,4,7,10-tetra-azacyclododecane)cobalt(III) diperchlorate and its brominated complex were synthesized through reactions involving N-bromosuccinimide, showcasing a method to modify the ligands attached to cobalt(III) centers (Matsumoto et al., 1983).

Molecular Structure Analysis

The molecular structure of cobalt complexes is crucial for their chemical behavior. The cobalt ion in these complexes is typically coordinated in an octahedral fashion with various ligands. For example, the structure of pentane-2,4-dionato(1,4,7,10-tetra-azacyclododecane)cobalt(III) diperchlorate was determined through X-ray crystallographic analysis, revealing a distorted octahedral coordination environment around the cobalt center (Matsumoto et al., 1983).

Chemical Reactions and Properties

Cobalt complexes participate in various chemical reactions, including redox processes, ligand exchange, and catalytic reactions. The reactivity can be influenced by the electronic structure of the cobalt center and the nature of the ligands. The synthesis and characterization of cobalt(II) and cobalt(III) complexes reveal insights into their reactivity and stability in solution and potential applications in catalysis and materials science (Yang et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and magnetic behavior are important for understanding the applications of cobalt diperchlorate complexes. The magnetic properties, in particular, are of interest due to the potential use of these complexes in magnetic materials. The construction of hydrogen-bonded and coordination-bonded networks of cobalt(II) with pyromellitate demonstrates the versatility of cobalt complexes in forming materials with specific physical properties (Kumagai et al., 2002).

Chemical Properties Analysis

The chemical properties of cobalt diperchlorate complexes, such as redox potential, coordination behavior, and ligand affinity, are key to their applications in catalysis, material science, and as models for biological systems. The study of cobalt diphosphonate with a new double chain structure exhibiting field-induced magnetic transition highlights the unique chemical properties that can be achieved through careful design of the cobalt complex (Zhang et al., 2007).

科学研究应用

1. Structural Chemistry

- Summary of the application : Cobalt diperchlorate is used in the synthesis of mononuclear diperchlorate cobalt (II) complexes of 1,10-phenanthroline. These complexes have shown antimicrobial properties, cytotoxicity, and DNA/BSA interaction capabilities .

- Methods of application : The cobalt complex is synthesized and characterized by physicochemical and spectroscopic methods, including thermal analysis. The binding potential of the synthesized Co-o-phen powder complex with CT-DNA is explored using UV-Vis absorption spectra and viscosity measurements .

- Results or outcomes : The Co-o-phen complex has shown stronger binding affinity to CT-DNA through an intercalation mode of binding, further supported by molecular docking study. The protein binding study also reveals the higher binding affinity between BSA and the metal compound of free o-phen ligand .

2. Nanotechnology

- Summary of the application : Cobalt nanoparticles (CoNPs), which can be synthesized using cobalt diperchlorate, have a wide range of applications in biomedicine due to their size, zeta potential, surface area, and magnetic properties .

- Methods of application : The review assessed the current environmentally friendly synthesis methods used to synthesize CoNPs with various properties .

- Results or outcomes : The synthesized CoNPs have potential applications ranging from water purification and cytostatic agents against cancer to theranostic and diagnostic agents .

3. Antimicrobial Agents

- Summary of the application : Cobalt diperchlorate is used in the synthesis of cobalt complexes that have shown antimicrobial properties .

- Methods of application : The cobalt complex is synthesized and characterized by physicochemical and spectroscopic methods, including thermal analysis .

- Results or outcomes : The synthesized cobalt complex has shown better response than that of free ligand against a panel of organisms .

4. Biocompatible Magnetic Fluids

- Summary of the application : Cobalt nanoparticles (CoNPs), which can be synthesized using cobalt diperchlorate, are used in the creation of biocompatible magnetic fluids .

- Methods of application : The CoNPs are synthesized using environmentally friendly methods .

- Results or outcomes : The synthesized CoNPs have potential applications in various fields including water purification, cytostatic agents against cancer, theranostic and diagnostic agents .

5. Synthesis of Cobalt Complexes

- Summary of the application : Cobalt diperchlorate is used in the synthesis of mononuclear diperchlorate cobalt (II) complexes of 1,10-phenanthroline .

- Methods of application : The cobalt complex is synthesized and characterized by physicochemical and spectroscopic methods, including thermal analysis .

- Results or outcomes : The synthesized cobalt complex has shown better response than that of free ligand against a panel of organisms .

6. Synthesis of Cobalt Oxide Nanostructures

- Summary of the application : Cobalt oxide nanostructures, which can be synthesized using cobalt diperchlorate, have the matchless advantages of high theoretical capacity, highly active catalytic properties, and outstanding thermal/chemical stability .

- Methods of application : Cobalt oxides are synthesized using various methods .

- Results or outcomes : Cobalt oxides are used in many research areas. They are abundant on earth and low cost and have environmental compatibility and excellent thermal stability and exceptional physical and chemical properties .

安全和危害

属性

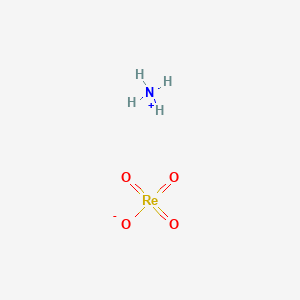

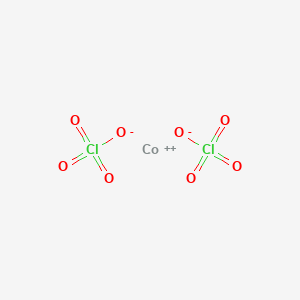

IUPAC Name |

cobalt(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Co/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUSEPIPTZNHMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co(ClO4)2, Cl2CoO8 | |

| Record name | cobalt(II) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet odorless crystals (color may vary towards red or blue); Hygroscopic; [GFS Chemicals MSDS] | |

| Record name | Cobalt(II) perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cobalt diperchlorate | |

CAS RN |

13455-31-7, 32479-39-3 | |

| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cobalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032479393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。